9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” is an organic compound with the molecular formula C25H21NO4 and a molecular weight of 399.446. It is a derivative of oxazinone, a class of organic compounds that contain an oxazine ring .
Synthesis Analysis
The synthesis of oxazinone derivatives often involves the reaction of aryl-substituted anthranilic acids with orthoesters . The benzylation of 4-hydroxy-3-methoxyphenylacetic acid has also been used in the synthesis of related compounds .Scientific Research Applications
Thermally Curable Monomers and Polymers
A study by Kiskan and Yagcı (2007) introduced a new monomer possessing both benzoxazine and coumarin rings, demonstrating its capability for photodimerization and thermal ring-opening reactions. This research highlights the potential of such compounds in the development of advanced materials through thermal curing processes, which could be beneficial for creating novel polymeric materials with unique properties (Kiskan & Yagcı, 2007).
Synthesis and Transformation of Heterocyclic Derivatives
Nicolaides et al. (1996) explored the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine and its transformation into triphenylene-o-dicarboxylic derivatives, showcasing the versatility of such compounds in synthetic organic chemistry and their potential applications in creating complex molecular architectures for various scientific purposes (Nicolaides et al., 1996).
Bioactivity and Pharmacological Potentials
The study on the synthesis and brine shrimp lethality test of some benzoxazine and aminomethyl derivatives of eugenol by Rudyanto et al. (2014) indicates the biological activity of such compounds. This research suggests their potential for further study in bioactivity, providing a foundation for developing new pharmacological agents (Rudyanto et al., 2014).
Anti-Inflammatory Agents
Zhang et al. (2017) conducted pharmacological evaluations of 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives as potential anti-inflammatory agents. Their findings reveal that these compounds can inhibit inflammatory responses by suppressing NF-κB and MAPK signaling pathways, indicating their promise as novel therapeutic agents for treating inflammation (Zhang et al., 2017).
Properties
IUPAC Name |
9-benzyl-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-28-19-9-7-18(8-10-19)22-15-29-25-20(24(22)27)11-12-23-21(25)14-26(16-30-23)13-17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSBEUWSRQSGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.